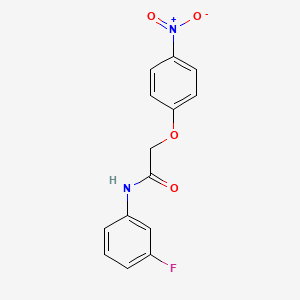![molecular formula C17H26N2O4S B5738193 N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has various applications in scientific research. It is commonly known as MPDPB and is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular functions and has been linked to several physiological and pathological processes. MPDPB has been extensively studied for its potential therapeutic applications and its mechanism of action.
作用機序
The sigma-1 receptor is a protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPDPB acts as a selective agonist for the sigma-1 receptor and modulates its activity. The exact mechanism of action of MPDPB is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of protein folding.
Biochemical and Physiological Effects:
MPDPB has been shown to have various biochemical and physiological effects. It has been shown to enhance neuroprotection, improve cognitive function, and reduce inflammation. MPDPB has also been shown to have anti-cancer properties and can induce cell death in cancer cells. The exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
MPDPB has several advantages for lab experiments. It is a highly selective agonist for the sigma-1 receptor and can be used to study its function. MPDPB is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using MPDPB in lab experiments. It has a low solubility in water and requires specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for the study of MPDPB. One area of research is the development of more potent and selective agonists for the sigma-1 receptor. Another area of research is the investigation of the mechanisms underlying the neuroprotective and anti-cancer properties of MPDPB. Additionally, the potential therapeutic applications of MPDPB in various diseases such as Alzheimer's and Parkinson's disease require further investigation.
合成法
The synthesis of MPDPB involves several steps and requires specialized equipment and expertise. The most commonly used method for synthesizing MPDPB is through the reaction of 1,4-benzodioxane-6-sulfonyl chloride with N-(4-methylpiperidin-3-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
MPDPB has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can enhance cognitive function. MPDPB has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies.
特性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-5-9-19(10-6-14)8-2-7-18-24(20,21)15-3-4-16-17(13-15)23-12-11-22-16/h3-4,13-14,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFHZFCHUQSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)


![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)